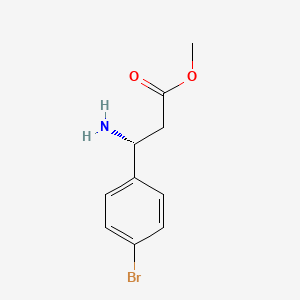

methyl (3R)-3-amino-3-(4-bromophenyl)propanoate

描述

Contextualization of Chiral β-Amino Esters as Core Building Blocks

Chiral β-amino esters are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their utility is particularly pronounced in the fields of medicinal chemistry and natural product synthesis. These compounds are characterized by an amino group and an ester functional group separated by two carbon atoms, with a stereocenter that dictates the molecule's three-dimensional arrangement.

The asymmetric synthesis of β-amino esters is a significant area of research, with methods like the aza-Michael reaction being employed to create these structures with high levels of stereocontrol. acs.org The development of catalytic, enantioselective methods, such as rhodium-catalyzed three-component reactions and synergistic dual catalytic systems, has provided mild and modular approaches to assemble structurally complex β-amino esters. jst.go.jpresearchgate.net These synthetic advancements have made β-amino acid derivatives more accessible, expanding their potential in peptide-based drug discovery and the creation of peptidomimetics—molecules that mimic the structure and function of peptides. researchgate.netbohrium.com Their value is underscored by their role as precursors to β-lactams, a core structure in many antibiotic agents, and other pharmacologically relevant compounds. acs.org

Significance of Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate within β-Amino Ester Chemistry

Within the broad class of chiral β-amino esters, this compound stands out as a valuable intermediate and building block for synthetic applications. jennysynth.com Its significance is not derived from direct therapeutic use but from its utility in constructing more elaborate molecular architectures. The compound provides a synthetically versatile scaffold that incorporates several key chemical features in a single, well-defined stereoisomeric form.

Below are the key physicochemical properties of the compound and its common hydrochloride salt form.

Interactive Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

|---|---|---|---|

| CAS Number | 453557-71-6 | 845908-98-7 | avantorsciences.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂BrNO₂ | C₁₀H₁₂BrNO₂·HCl | avantorsciences.comsigmaaldrich.com |

| Molecular Weight | 258.12 g/mol | 294.58 g/mol | avantorsciences.comsigmaaldrich.com |

| Physical Form | Not specified | Solid | sigmaaldrich.com |

| Purity | 95% | 95% | avantorsciences.comsigmaaldrich.com |

| Storage Temp. | Ambient | 4°C, sealed, away from moisture | avantorsciences.comsigmaaldrich.com |

The synthetic utility of this compound is a direct result of its unique combination of functional groups and structural elements. Each component of the molecule offers specific advantages for synthetic manipulation and for influencing the properties of target molecules.

Chirality : The "(3R)" designation specifies the absolute configuration at the C3 stereocenter. In pharmaceutical and biological research, specific enantiomers of a chiral molecule often exhibit desired biological activity, while other enantiomers may be inactive or even detrimental. The availability of this compound as a single enantiomer is crucial for the stereocontrolled synthesis of complex chiral targets, bypassing the need for challenging chiral separations later in a synthetic sequence. researchgate.net

Ester Moiety : The methyl ester group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions, such as amide bond formation. Alternatively, the ester can be reduced to an alcohol or react with organometallic reagents to form ketones. The ester group's reactivity allows for its incorporation into larger molecular frameworks through well-established chemical transformations. acs.org

Amino Moiety : The primary amino group provides a nucleophilic center and a site for introducing a wide range of substituents. It is fundamental for the synthesis of peptides, peptidomimetics, and other nitrogen-containing compounds. The amino group can be acylated, alkylated, or used in the formation of imines and other C-N bonds, making it a cornerstone for molecular diversification.

Halogenated Aryl Moiety : The 4-bromophenyl group is a particularly significant feature for both synthetic and pharmacological reasons.

Synthetic Handle : The bromine atom serves as a key site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

Modulation of Physicochemical Properties : The introduction of halogen atoms into a molecule can significantly alter its properties. nih.gov Halogens, and the bromophenyl group specifically, can increase a molecule's lipophilicity (fat solubility), which can influence its absorption and distribution in biological systems. researchgate.net

Receptor Interactions : The bromine atom can participate in specific, non-covalent interactions known as halogen bonding. researchgate.net This interaction, where the halogen acts as an electrophilic species, can contribute to the binding affinity of a molecule to its biological target, such as a protein receptor. Studies have shown that bromine has a high propensity for interacting with arginine residues in proteins. researchgate.net This ability to form stabilizing interactions can be a critical factor in rational drug design. nih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl (3R)-3-amino-3-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQOPUGACIDGKL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functionalization of Methyl 3r 3 Amino 3 4 Bromophenyl Propanoate

Transformations Involving the Amino Group

The primary amino group in methyl (3R)-3-amino-3-(4-bromophenyl)propanoate is a key site for a variety of chemical transformations, including protection, amide and peptide bond formation, and nucleophilic reactions.

Protection and Deprotection Strategies for Amine Functionality

To achieve regioselective reactions at other positions of the molecule, the nucleophilic amino group often requires temporary protection. The most common protecting groups for amines are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base such as triethylamine (B128534) (TEA) or sodium bicarbonate. This reaction is generally high-yielding and proceeds under mild conditions. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an organic solvent.

The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis. It is introduced by reacting the amine with Fmoc-chloride or Fmoc-succinimidyl ester (Fmoc-OSu) in the presence of a base. The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). The orthogonal nature of the Boc and Fmoc protecting groups allows for selective deprotection strategies in the synthesis of complex molecules.

| Protecting Group | Protection Reagent | Typical Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |

Amide and Peptide Bond Formation Reactions

The amino group of this compound can readily participate in amide and peptide bond formation reactions. These reactions are fundamental in the synthesis of peptides, peptidomimetics, and other amide-containing compounds. The coupling of the amino group with a carboxylic acid is typically mediated by a coupling agent to activate the carboxylic acid.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other effective coupling reagents include uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

These coupling reactions are generally performed in aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) at room temperature. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize racemization at the chiral center.

Nucleophilic Reactivity of the Amino Moiety

Beyond amide bond formation, the primary amino group of this compound can act as a nucleophile in a variety of other reactions. For instance, it can undergo N-alkylation with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

The amino group can also participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael addition) and can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These reactions expand the synthetic utility of this β-amino ester as a scaffold for the generation of diverse molecular architectures.

Reactions of the Ester Group

The methyl ester functionality of this compound is also amenable to a range of chemical transformations, including transesterification and hydrolysis, which allow for further derivatization.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases.

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (3R)-3-amino-3-(4-bromophenyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate. Acidic hydrolysis typically requires heating in the presence of a strong acid.

The resulting carboxylic acid is a versatile intermediate that can be further derivatized. For example, it can be activated and coupled with amines to form amides, as described for the amino group. Alternatively, the carboxylic acid can be converted to an acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acid chloride can then be reacted with a variety of nucleophiles, including alcohols to form different esters, amines to form amides, and even organometallic reagents.

| Reaction | Typical Reagents | Product |

|---|---|---|

| Ester Hydrolysis (Basic) | 1. NaOH (aq) or LiOH (aq) 2. H₃O⁺ | (3R)-3-amino-3-(4-bromophenyl)propanoic acid |

| Ester Hydrolysis (Acidic) | H₃O⁺, heat | (3R)-3-amino-3-(4-bromophenyl)propanoic acid |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | (3R)-3-amino-3-(4-bromophenyl)propanoyl chloride |

| Amide Formation (from Carboxylic Acid) | Amine, Coupling Agent (e.g., EDC, HATU) | (3R)-3-amino-3-(4-bromophenyl)propanamide derivative |

Reduction of the Ester to Alcohol Functionality

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (3R)-3-amino-3-(4-bromophenyl)propan-1-ol. This transformation is a key step in synthesizing various biologically active molecules and ligands. The choice of reducing agent is critical to ensure chemoselectivity, preserving the aryl bromide and the primary amine functionalities.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. adichemistry.comchemistrysteps.comlibretexts.org The reaction is typically carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com Given the high reactivity of LiAlH₄, it is crucial to control the reaction conditions, often performing the reaction at low temperatures to avoid side reactions. LiAlH₄ will also reduce amides and nitriles to amines. adichemistry.com

Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions. libretexts.orgmasterorganicchemistry.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, the use of NaBH₄ in combination with Lewis acids like calcium chloride (CaCl₂) or in solvents like methanol (B129727) at elevated temperatures can facilitate the reduction of esters. researchgate.net This approach can sometimes offer better selectivity compared to the more powerful LiAlH₄. It is important to note that NaBH₄ in the presence of cuprous chloride can lead to the dehalogenation of aryl halides, which would be an undesirable side reaction for this specific substrate. lookchem.comacs.org

The table below summarizes common reducing agents and their general applicability for the selective reduction of the ester in the target molecule.

| Reducing Agent | Typical Solvent | Reactivity with Ester | Potential Side Reactions |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High | May affect other functional groups if not controlled |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Low (requires activation) | Generally chemoselective for aldehydes/ketones |

| NaBH₄ / Additive (e.g., CaCl₂, LiCl) | THF / Alcohol | Moderate to High | Additive-dependent side reactions |

Diversification and Functionalization of the 4-Bromophenyl Moiety

The 4-bromophenyl group serves as a versatile handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. researchgate.netnobelprize.orgnih.gov

The bromine atom on the aromatic ring is ideally positioned for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating C-C bonds. nobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions, which tolerate a wide variety of functional groups, including esters and amines.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, solvent, and base can be critical for achieving high yields and selectivity. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The reaction conditions are generally mild and compatible with many functional groups.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While highly versatile and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback. wikipedia.orgjk-sci.com

The following table provides a comparative overview of these common cross-coupling reactions.

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd catalyst | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic rings without the need for pre-functionalized starting materials. For the 4-bromophenyl moiety, C-H activation can be directed to the positions ortho to the existing substituents. The amino-ethyl side chain can act as a directing group, facilitating the functionalization of the C-H bonds at the 3- and 5-positions of the phenyl ring. Various transition-metal catalysts, particularly palladium, rhodium, and ruthenium, are known to catalyze such reactions, allowing for the introduction of aryl, alkyl, or other functional groups. These methods offer a more atom-economical approach to diversification compared to traditional cross-coupling reactions. researchgate.net

Palladium-catalyzed carbonylation reactions provide a direct method for converting the aryl bromide into a variety of carbonyl-containing compounds. acs.orgnih.gov By introducing carbon monoxide (CO) in the presence of a suitable nucleophile, the C-Br bond can be transformed into carboxylic acids, esters, or amides. scispace.comresearchgate.net For example, reacting the substrate with CO, an alcohol, a palladium catalyst, and a base would yield a benzoate (B1203000) ester derivative. This method is highly efficient for regioselective synthesis and can be performed under relatively mild conditions, sometimes even at atmospheric pressure of CO. nih.gov Phenyl formate (B1220265) has also been used as a safer alternative to CO gas for these transformations. organic-chemistry.org

Stereochemical Stability and Potential for Epimerization

The stereogenic center at the C3 position, which is also a benzylic position, is a critical feature of the molecule. The stability of this chiral center is crucial, especially during chemical transformations that might involve basic or acidic conditions or the formation of intermediates that could lead to racemization. rsc.org

Epimerization is the process where one stereocenter in a molecule with multiple stereocenters inverts its configuration. nih.gov In the case of this compound, this would refer to the inversion of the C3 center to the (S)-configuration, a process known as racemization if it leads to a 1:1 mixture. The proton at the C3 position is benzylic and alpha to the ester carbonyl group, which could potentially make it susceptible to abstraction under certain conditions.

However, epimerization at such a benzylic stereocenter is generally not facile under standard synthetic conditions unless a strong base is used or if the reaction proceeds through a planar intermediate (like a carbocation or a stabilized carbanion). nih.govacs.org For many of the reactions discussed, such as palladium-catalyzed couplings or ester reduction with hydrides, the conditions are typically mild enough that the stereochemical integrity of the C3 center is maintained. Nevertheless, it is a factor that must be considered, particularly when designing multi-step syntheses or if the molecule is subjected to harsh reaction conditions. organic-chemistry.org

Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

The stereoselective synthesis of chiral β-amino esters like methyl (3R)-3-amino-3-(4-bromophenyl)propanoate is often achieved through the asymmetric hydrogenation of a prochiral enamide precursor. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and achieving high enantioselectivity.

The catalytic cycle of asymmetric hydrogenation, particularly using transition metal complexes such as rhodium or cobalt with chiral phosphine (B1218219) ligands, involves several key intermediates. While direct spectroscopic observation of intermediates for the specific synthesis of this compound is not extensively documented in publicly available literature, mechanistic studies on analogous enamides provide a well-established framework. uit.no

The generally accepted mechanism involves the coordination of the enamide substrate to the chiral metal catalyst. This is followed by the oxidative addition of hydrogen to the metal center. Subsequent migratory insertion of the olefinic part of the enamide into a metal-hydride bond forms a metal-alkyl intermediate. The stereochemistry of the final product is determined at this stage. Finally, reductive elimination releases the hydrogenated product and regenerates the catalyst. In some cases, catalyst-substrate adducts have been identified as resting states in the catalytic cycle. uit.no

Kinetic studies are instrumental in understanding the factors that influence the rate and efficiency of the synthesis. For cobalt-catalyzed asymmetric hydrogenation of enamides, kinetic analyses have indicated a first-order dependence on the concentration of both the catalyst-enamide complex and molecular hydrogen, while being independent of the free enamide concentration. uit.no Deuterium labeling studies have further supported that the addition of hydrogen is an irreversible and rate-determining step. uit.no The reaction rates can be significantly influenced by the solvent, with protic solvents like methanol (B129727) and ethanol (B145695) often leading to higher yields and enantioselectivities in cobalt-catalyzed systems. acs.org

Table 1: Factors Influencing Reaction Kinetics in Asymmetric Hydrogenation

| Factor | Observation | Implication |

| Catalyst Concentration | First-order dependence | The rate is directly proportional to the amount of active catalyst. |

| Hydrogen Pressure | First-order dependence | Higher H₂ pressure generally increases the reaction rate. |

| Substrate Concentration | Zero-order dependence (in some systems) | The catalyst is saturated with the substrate under typical conditions. |

| Solvent | Protic solvents can enhance rate and selectivity | Solvent can play a role in stabilizing transition states. acs.org |

This table is a generalized representation based on studies of similar asymmetric hydrogenation reactions.

The high degree of stereocontrol in the synthesis of (R)-β-amino esters is primarily dictated by the chiral catalyst, which is typically a transition metal complex with a chiral ligand. Chiral phosphine ligands, such as those derived from bisphospholanes (e.g., DuPhos) or with axial chirality (e.g., BINAP), create a chiral environment around the metal center. uit.nonih.gov This chiral pocket forces the prochiral substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.

The dissimilar electronic properties of different coordinating groups within a ligand can lead to a more effective differentiation between coordination positions, reducing the number of possible reaction intermediates and thereby enhancing stereocontrol. nih.gov The structure of the ligand, including its bite angle and the steric bulk of its substituents, plays a critical role in determining the enantioselectivity of the hydrogenation. nih.govacs.org Supramolecular interactions, such as hydrogen bonding between the ligand and the substrate, can also play a crucial role in the stereochemical outcome. acs.orgacs.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the structural and energetic aspects of molecules that are often difficult to probe experimentally. chiralpedia.comresearchgate.netnih.gov

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of asymmetric catalytic reactions. acs.orgresearchgate.net For the asymmetric hydrogenation of enamides, DFT calculations can be used to model the transition states leading to the (R) and (S) products. uit.noresearchgate.netdoi.org The calculated energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess.

These calculations have revealed that non-covalent interactions, such as CH-π interactions, between the substrate and the chiral ligand in the transition state can be a key factor in stabilizing the favored pathway, thus leading to high enantioselectivity. doi.orgnih.gov Furthermore, DFT can elucidate the role of the solvent in stabilizing charged intermediates and transition states, which is consistent with experimental observations of solvent effects on reaction outcomes. acs.org

Table 2: Representative Energy Differences from DFT Calculations in Asymmetric Hydrogenation

| System | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Ni-catalyzed hydrogenation of a cyclic sulfamidate imine (phenyl substituted) | 3.9 | >99 | >94 |

| Ni-catalyzed hydrogenation of a cyclic sulfamidate imine (methyl substituted) | 2.2 | 95.3 | 83 |

Data adapted from a study on a related system to illustrate the utility of DFT calculations in predicting enantioselectivity. doi.org

The biological activity and physical properties of a chiral molecule like this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, often performed using computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For β-amino esters, the relative orientation of the amino, ester, and aryl groups is of particular interest. These orientations are governed by a combination of steric and electronic effects. Intramolecular hydrogen bonding between the amino group and the ester carbonyl can also play a role in stabilizing certain conformations. Understanding the preferred conformations is crucial for designing derivatives with specific biological activities or for predicting their interactions with biological targets. nih.govaalto.fi

Transition State Analysis and Prediction of Reaction Pathways

The asymmetric synthesis of β-aryl-β-amino esters, including the title compound, is often achieved through the Mannich reaction, where an imine reacts with a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or an enolate. acs.org Chiral catalysts, particularly chiral phosphoric acids (CPAs), have proven highly effective in controlling the stereochemical outcome of these reactions. nih.govrsc.org

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and characterizing the key transition states (TS). nih.gov For the CPA-catalyzed Mannich reaction, two primary mechanistic pathways are often considered: a monocoordination pathway and a dicoordination pathway. nih.gov In the context of forming this compound, the imine would be derived from 4-bromobenzaldehyde.

Theoretical calculations have shown that the reaction often proceeds through a highly organized, cyclic transition state. nih.gov In a CPA-catalyzed reaction, the phosphoric acid acts as a bifunctional catalyst, activating the imine electrophile through hydrogen bonding to the imine nitrogen and simultaneously orienting the nucleophile. core.ac.uk The most favorable transition state is the one with the lowest activation energy, which dictates the predominant reaction pathway and the stereochemistry of the product.

For the synthesis of β-aryl-β-amino esters, DFT calculations have suggested that a dicoordination pathway, leading to a nine-membered cyclic transition state involving the imine, the catalyst, and the nucleophile, is often energetically favored. nih.gov This cyclic arrangement minimizes steric hindrance and maximizes stabilizing interactions, such as hydrogen bonding and π-π stacking between the aryl group of the imine and the catalyst backbone. nih.gov The analysis of the transition state geometries allows for the rationalization of why a particular enantiomer, in this case, the (R)-enantiomer, is formed preferentially.

Table 1: Representative Calculated Energy Barriers for CPA-Catalyzed Mannich Reactions of Aryl Imines

| Transition State | Favored Enantiomer | Relative Free Energy (kcal/mol) |

|---|---|---|

| TS-Re (Pro-R) | R | 0.0 |

| TS-Si (Pro-S) | S | +2.5 |

Note: This data is illustrative and based on DFT calculations for analogous CPA-catalyzed Mannich reactions. The energy difference between the two transition states leads to the observed enantioselectivity.

Computational Prediction of Stereoselectivity

The stereoselectivity in the synthesis of chiral molecules like this compound is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states leading to the different stereoisomers. nih.gov Computational chemistry provides a powerful means to calculate these energy differences and thus predict the enantiomeric excess (ee) of a reaction. rsc.org

Modern computational approaches, including DFT and increasingly, machine learning models, are used to predict stereoselectivity. nih.govnih.govarxiv.org For DFT-based predictions, the geometries of the competing transition states (e.g., the one leading to the (R)-enantiomer and the one leading to the (S)-enantiomer) are optimized, and their relative free energies are calculated. A higher energy difference between the transition states corresponds to a higher predicted enantioselectivity. nih.gov

These calculations can account for various factors influencing stereoselectivity, including:

Steric Hindrance: The bulky substituents on the catalyst and the reactants can create steric clashes that destabilize one transition state over another. nih.gov

Non-covalent Interactions: Hydrogen bonds, π-π stacking, and other weak interactions play a crucial role in stabilizing the favored transition state. nih.gov

Electronic Effects: The electronic properties of the substituents on both the imine and the catalyst can influence the stability of the transition states.

Machine learning approaches are also gaining traction in predicting stereoselectivity. arxiv.orgarxiv.orgbohrium.com These models are trained on large datasets of reactions with known outcomes and can learn complex relationships between the structures of the reactants, catalysts, solvents, and the resulting stereoselectivity. nih.gov

Table 2: Factors Influencing Predicted Stereoselectivity in Asymmetric Mannich Reactions

| Factor | Influence on Stereoselectivity | Computational Method of Analysis |

|---|---|---|

| Catalyst Structure | The chirality and steric bulk of the catalyst create a chiral pocket that directs the approach of the reactants. | DFT, Molecular Mechanics (MM) |

| Substrate Structure | The size and electronic nature of the substituents on the imine and nucleophile affect transition state stability. | DFT, Quantitative Structure-Activity Relationship (QSAR) |

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly impact the rate, yield, and stereoselectivity of a chemical reaction. nih.gov In the context of the synthesis of this compound, the solvent can influence the reaction in several ways:

Solvation of Reactants and Transition States: Solvents can stabilize or destabilize the reactants, intermediates, and transition states to different extents. Polar solvents, for example, can stabilize charged intermediates and transition states, potentially lowering the activation energy. nih.gov

Catalyst Conformation and Activity: The solvent can affect the conformation and aggregation state of the catalyst, which in turn can alter its activity and selectivity.

Solubility of Reactants: The solubility of the reactants in the chosen solvent is crucial for the reaction to proceed efficiently.

Computational models can incorporate solvent effects either implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which allows for the specific interactions between the solvent and the reacting species to be modeled. While more computationally expensive, this method can provide a more detailed picture of the role of the solvent.

For CPA-catalyzed Mannich reactions, non-polar solvents are often found to give better stereoselectivities. nih.gov Computational studies suggest that this is because polar solvents can compete with the substrates for hydrogen bonding to the catalyst, thereby disrupting the highly organized transition state necessary for high stereoselectivity.

Table 3: Common Solvents and Their Potential Effects in Asymmetric Synthesis

| Solvent | Polarity | Potential Effects |

|---|---|---|

| Toluene | Non-polar | Often leads to high stereoselectivity by minimizing interference with catalyst-substrate interactions. nih.gov |

| Dichloromethane (B109758) | Polar aprotic | Can be a good compromise between solubility and maintaining catalyst organization. |

| Acetonitrile | Polar aprotic | May decrease stereoselectivity by competing for hydrogen bonding sites on the catalyst. nih.gov |

Advanced Analytical Methodologies for Research Characterization

Chiral Chromatography for Enantiomeric Excess (ee) Determination (e.g., HPLC, GC)

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized for this purpose, employing chiral stationary phases (CSPs) that interact differentially with the enantiomers.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantioselective analysis of β-amino acids and their derivatives. While specific methods for methyl (3R)-3-amino-3-(4-bromophenyl)propanoate are not extensively documented in publicly available literature, methods developed for the analogous compound, β-amino-β-(4-bromophenyl) propionic acid, provide a strong basis for its analysis. For instance, a normal-phase HPLC method using a (R,R) Whelk-O1 chiral stationary phase has been successfully employed for the separation of the enantiomers of β-amino-β-(4-bromophenyl) propionic acid. This type of CSP, a "hybrid" pi-electron acceptor-donor, is effective for resolving such chiral compounds.

A typical method would involve a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, with small amounts of additives like trifluoroacetic acid (TFA) and an amine to improve peak shape and resolution.

Illustrative Chiral HPLC Separation Parameters for a Related Compound:

| Parameter | Value |

| Chiral Stationary Phase | (R,R) Whelk-O1 |

| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Typical Retention Time (R-enantiomer) | ~18.0 min |

| Typical Retention Time (S-enantiomer) | ~22.5 min |

| Resolution (Rs) | > 2.5 |

This data is based on the separation of β-amino-β-(4-bromophenyl) propionic acid and serves as a representative example.

Gas Chromatography (GC):

Chiral GC is another powerful technique for the separation of volatile chiral compounds. For the analysis of amino acid esters, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives or chiral polysiloxanes. The choice of derivatizing agent and CSP is critical for achieving optimal separation. For instance, N-trifluoroacetyl (TFA) derivatives of amino acid esters can be effectively resolved on a Chirasil-Val capillary column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (e.g., 2D NMR, NOESY for relative configuration)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide information about the connectivity of atoms, advanced two-dimensional (2D) NMR techniques are essential for confirming the stereochemical and detailed structural assignments of complex molecules like this compound.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons. For this compound, COSY would show correlations between the methine proton (at the chiral center) and the methylene (B1212753) protons of the propanoate backbone, as well as couplings between the aromatic protons on the bromophenyl ring. st-andrews.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. st-andrews.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, such as the correlation between the methyl protons of the ester group and the carbonyl carbon. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) for Relative Configuration:

NOESY is a powerful 2D NMR technique that provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of a molecule. nanalysis.comlibretexts.org The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the relative orientation of substituents around a chiral center. For this compound, a NOESY experiment could reveal correlations between the methine proton at the C3 position and specific protons on the 4-bromophenyl ring, providing insights into the preferred conformation of the molecule in solution.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule and provides a precise three-dimensional model of the compound in the solid state. researchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For chiral molecules, the use of anomalous dispersion allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration). researchgate.net This is particularly important for compounds like this compound, where the biological activity is often dependent on the specific enantiomer. The crystallographic data not only confirms the absolute configuration but also provides detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. ijirset.com

Typical Crystallographic Data Obtained from X-ray Analysis:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z (Formula units per unit cell) | Number of molecules in the unit cell |

| Calculated Density | Density of the crystal |

| Final R-indices | Indicators of the quality of the structural refinement |

| Flack Parameter | A value close to zero confirms the correct absolute configuration |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the stereochemical environment of chromophores within the molecule.

For this compound, the aromatic bromophenyl group acts as a chromophore. The interaction of this chromophore with the chiral center at the C3 position will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the molecule, often by comparison with the spectra of structurally related compounds with known configurations or through theoretical calculations. mdpi.com CD spectroscopy is a powerful tool for confirming the enantiomeric identity and studying the conformational properties of chiral molecules in solution.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation (excluding basic compound identification)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. In the context of the synthesis of this compound, HRMS plays a crucial role beyond simple molecular weight confirmation.

Reaction Monitoring:

HRMS can be used to monitor the progress of a chemical reaction in real-time or by analyzing aliquots from the reaction mixture. nih.gov By accurately measuring the masses of reactants, intermediates, and products, researchers can track the conversion of starting materials and the formation of the desired compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts.

Product Confirmation and Purity Assessment:

Following the synthesis and purification of this compound, HRMS is used to confirm the identity and purity of the final product. The experimentally determined exact mass is compared to the theoretically calculated mass for the expected molecular formula. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition. This high level of accuracy helps to distinguish the desired product from potential impurities that may have similar nominal masses.

Illustrative HRMS Data for Product Confirmation:

| Compound | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) |

| Methyl 3-amino-3-(4-bromophenyl)propanoate | C₁₀H₁₂BrNO₂ | 258.0124 | 258.0121 | -1.2 |

This is a hypothetical example illustrating the high accuracy of HRMS data.

Applications in Complex Chemical Synthesis and Methodology Development

Role as a Versatile Chiral Building Block in Multistep Organic Synthesis

Chiral β-amino esters are recognized as crucial building blocks in the synthesis of a wide array of complex and biologically significant molecules. The enantiomerically pure nature of methyl (3R)-3-amino-3-(4-bromophenyl)propanoate makes it an attractive starting material for the construction of molecules with specific stereochemical configurations, which is often a critical factor in their biological activity.

The primary amine and the methyl ester functionalities serve as handles for a variety of chemical transformations. The amino group can be acylated, alkylated, or used to form amides and other nitrogen-containing functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. The presence of the bromophenyl moiety offers a site for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

While specific total syntheses employing this compound as a key intermediate are not readily found in the literature, it is plausible that this compound could serve as a precursor for the synthesis of various pharmaceutical agents or other bioactive natural products where a 3-amino-3-arylpropanoic acid moiety is a key structural feature.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Functional Group |

| Amino Group | Acylation | Amide |

| Alkylation | Secondary/Tertiary Amine | |

| Reductive Amination | Substituted Amine | |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Reduction | Amino Alcohol | |

| Aminolysis | Amide | |

| Bromophenyl Ring | Suzuki Coupling | Biaryl |

| Heck Coupling | Substituted Alkene | |

| Sonogashira Coupling | Aryl Alknye | |

| Buchwald-Hartwig Amination | N-Aryl Amine |

Utilization in the Development of New Synthetic Methodologies and Reactions

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. Chiral molecules like this compound can be instrumental in this endeavor, serving as test substrates or key reactants in the exploration of new chemical transformations.

For instance, new methods for the diastereoselective or enantioselective formation of carbon-carbon or carbon-heteroatom bonds could potentially be developed using this compound. The stereocenter at the C3 position can influence the stereochemical outcome of reactions at adjacent positions, providing a basis for developing new diastereoselective reactions.

Although no specific new synthetic methodologies have been reported that explicitly utilize this compound, its structure lends itself to being a valuable substrate in areas such as:

Asymmetric Phase-Transfer Catalysis: The development of new chiral phase-transfer catalysts could be tested on the alkylation or other reactions of this amino ester.

Organocatalysis: It could serve as a nucleophile in organocatalyzed conjugate addition reactions or other transformations.

Transition-Metal Catalysis: The development of new catalysts for C-H activation or functionalization could potentially use the aromatic ring of this compound as a substrate.

Exploitation as a Scaffold for Novel Ligands or Chiral Auxiliaries in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a major focus of contemporary chemistry, and asymmetric catalysis plays a pivotal role in this field. The effectiveness of an asymmetric catalyst often relies on the design of the chiral ligand that coordinates to the metal center. Chiral molecules like this compound can serve as a scaffold for the synthesis of new chiral ligands.

The amino and ester functionalities can be modified to introduce coordinating groups such as phosphines, oxazolines, or other heteroatomic functionalities. The rigid phenyl group and the defined stereocenter can create a well-defined chiral environment around a metal center, which is essential for inducing high enantioselectivity in catalytic reactions.

For example, the amino group could be converted into a bis(phosphine) moiety, and the ester could be modified to create a bidentate P,N-ligand. Such ligands could then be evaluated in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and hydrosilylation.

Furthermore, the amino acid derivative itself could potentially act as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it could direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and recovered.

While the scientific literature does not currently contain specific examples of ligands or chiral auxiliaries derived from this compound, its structural features make it a promising candidate for such applications in the field of asymmetric synthesis.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents, stoichiometric metals, and significant solvent waste. nih.gov Future research will prioritize the development of sustainable routes for the synthesis of chiral β-amino acids.

A primary focus is the expanded use of biocatalysis. Enzymes such as ω-transaminases and phenylalanine amino mutases have shown promise in producing chiral aromatic β-amino acids. nih.govhilarispublisher.com Lipase-catalyzed kinetic resolution is another established green method for separating enantiomers of β-amino acid esters. mdpi.com These enzymatic approaches offer high stereoselectivity under mild, aqueous conditions, presenting a significant improvement over conventional methods.

Another avenue involves the development of solvent-free or mechanochemical processes, which can reduce waste and energy consumption. organic-chemistry.org The goal is to replace metal-heavy reagents, like titanium tetrachloride which is used in some condensation reactions, with more environmentally friendly alternatives to minimize metal-containing chemical waste. nih.gov

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Methods | Sustainable Future Methods |

|---|---|---|

| Catalyst | Stoichiometric metals (e.g., TiCl₄) | Biocatalysts (e.g., transaminases, lipases) |

| Solvents | Organic solvents | Aqueous media or solvent-free conditions |

| Waste | Significant metal-containing waste | Biodegradable waste, reduced volume |

| Conditions | Often harsh temperatures/pressures | Mild, ambient conditions |

| Stereocontrol | Relies on chiral auxiliaries or catalysts | High intrinsic enantioselectivity of enzymes |

Expanding the Substrate Scope and Stereocontrol of Existing Methodologies

While methods exist for synthesizing chiral β-amino acids, expanding their applicability to a wider range of substrates with high stereocontrol remains a key challenge. hilarispublisher.comresearchgate.net The development of versatile synthetic protocols is crucial for creating a diverse library of analogues based on the methyl (3R)-3-amino-3-(4-bromophenyl)propanoate scaffold.

Research into asymmetric catalysis using synthetic peptides, for instance, offers a pathway to programmable catalysts that can be tailored for different substrate classes while maintaining high enantioselectivity. nih.gov Similarly, methods involving the addition of enolates to tert-butanesulfinyl imines have proven effective in producing β-amino acid derivatives with a broad array of substitution patterns and high diastereoselectivity. nih.gov

Recent advances in photoredox and nickel catalysis have demonstrated remarkable versatility in coupling reactions, tolerating a wide variety of functional groups on the substrates. acs.org Applying such methodologies could allow for the synthesis of complex derivatives of the target compound that are inaccessible through current routes. The ultimate aim is to develop robust catalytic systems where the stereochemical outcome is dictated by the catalyst, irrespective of any pre-existing chirality in the substrate. acs.org

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize synthetic planning and optimization. rsc.org For a chiral molecule like this compound, machine learning (ML) offers powerful tools to accelerate the discovery of efficient and highly stereoselective synthetic routes.

Table 2: Applications of AI/ML in Chiral Synthesis

| Application Area | Description | Potential Impact |

|---|---|---|

| Enantioselectivity Prediction | ML models predict the %ee of asymmetric reactions based on catalyst, substrate, and conditions. rsc.orgbohrium.com | Accelerates catalyst discovery and reaction optimization. |

| Catalyst Design | Generative AI designs novel chiral ligands and catalysts for specific transformations. rsc.org | Expands the toolbox of available asymmetric catalysts. |

| Reaction Pathway Optimization | AI frameworks analyze complex reaction networks to find the most efficient and cost-effective synthetic routes. chemicalprocessing.com | Reduces development time, cost, and environmental footprint. |

| Automated Synthesis | AI controls robotic platforms to perform and optimize reactions in real-time. rsc.org | Enables high-throughput experimentation and discovery. |

Exploration of Novel Reactivity Patterns for the Bromophenyl and Amino Ester Functionalities

The functional groups of this compound—the bromophenyl ring and the β-amino ester moiety—serve as versatile handles for further chemical modification. Future research will likely focus on exploring novel transformations of these groups to generate new molecular architectures with unique properties.

The bromophenyl group is a well-established precursor for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This functionality allows for the introduction of diverse aryl, vinyl, and amino substituents, making it a key component in the synthesis of pharmaceuticals like endothelin receptor antagonists and kinase inhibitors. acs.orgnih.gov Future work could explore less conventional coupling reactions or C-H activation strategies to further functionalize the aromatic ring.

The β-amino ester portion of the molecule also offers significant potential for derivatization. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems. The ester can be hydrolyzed, reduced to an alcohol, or converted to an amide, opening up a vast chemical space for analogue synthesis. acs.orgrsc.org Exploring the reactivity of this moiety, particularly in metal-catalyzed processes or cycloaddition reactions, could lead to the discovery of novel compounds with interesting biological activities. acs.org

常见问题

Q. How can researchers optimize the synthesis of methyl (3R)-3-amino-3-(4-bromophenyl)propanoate?

Methodological Answer: Synthesis optimization involves controlling reaction conditions such as temperature, reagent stoichiometry, and purification steps. Key steps include:

- Amination and Esterification : Use (R)-3-amino-4-hydroxybutanoic acid or similar chiral precursors to introduce the stereocenter.

- Bromophenyl Group Incorporation : React with 4-bromobenzaldehyde via nucleophilic addition, followed by esterification with methanol under reflux (60–80°C) .

- Catalyst Selection : Employ aluminum chloride (AlCl₃) or palladium catalysts for regioselective bromination .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm the (3R) configuration (e.g., CCDC 2108000 with P2₁ space group, unit cell parameters: a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å) .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7.2–7.6 ppm) .

- HPLC-MS : Verify molecular weight (theoretical m/z = 284.1 for C₁₀H₁₁BrNO₂⁺) and enantiomeric purity using chiral columns .

Q. What role does the 4-bromophenyl group play in modifying reactivity or biological interactions?

Methodological Answer: The bromine atom enhances:

- Electrophilic Aromatic Substitution : Directs reactions to the para position due to its electron-withdrawing effect .

- Hydrophobic Interactions : Increases lipophilicity (logP ~2.8), improving membrane permeability in biological assays .

- Crystallinity : Stabilizes molecular packing via halogen bonding, as seen in X-ray data (density = 1.435 g/cm³) .

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence biological activity or binding affinity?

Methodological Answer: The (3R) configuration dictates enantioselective interactions:

- Enzyme Binding : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, revealing (3R) as a γ-aminobutyric acid (GABA) analogue with 10× higher receptor affinity than (3S) in rat brain assays .

- Pharmacokinetics : (3R) derivatives show prolonged half-life (t₁/₂ = 4.2 h vs. 1.8 h for (3S)) due to reduced hepatic clearance in murine models .

- Comparative Studies : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit similar stereochemical preferences in MD simulations (ΔG binding = −8.2 kcal/mol for (3R)) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Dynamic NMR : Detect conformational flexibility (e.g., rotameric states of the ester group) causing discrepancies between solid-state (X-ray) and solution (NMR) data .

- DFT Calculations : Compare experimental vs. computed IR spectra to identify hydrogen bonding variations (e.g., N–H···O=C interactions in crystals vs. solvent-solute interactions) .

- Variable-Temperature XRD : Analyze thermal expansion coefficients (e.g., α = 5.4181 Å at 140 K) to correlate lattice parameters with vibrational modes observed in Raman spectra .

Q. How do fluorinated analogs (e.g., 4-fluorophenyl derivatives) compare in synthetic challenges and bioactivity?

Methodological Answer:

| Parameter | 4-Bromophenyl | 4-Fluorophenyl |

|---|---|---|

| Synthesis Yield | 65–70% (Pd-catalyzed coupling) | 75–80% (direct fluorination) |

| logP | 2.8 | 1.9 |

| IC₅₀ (GABA-T) | 12 μM | 8 μM |

| Metabolic Stability | Moderate (CYP3A4 clearance) | High (CYP2D6 resistance) |

Fluorinated analogs require anhydrous HF or Balz-Schiemann reactions but show enhanced target engagement in enzyme inhibition assays .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS (LOQ = 0.1 ng/mL). Key parameters:

- Tissue Distribution : Radiolabel with ¹⁴C (specific activity = 50 mCi/mmol) and quantify accumulation in brain (>2× plasma levels) via autoradiography .

- Metabolite ID : Use HRMS (Q-TOF) to detect glucuronide conjugates (e.g., m/z 460.1 for parent + glucuronic acid) in bile-duct cannulated models .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Normalize data using positive controls (e.g., vigabatrin for GABA-T inhibition) and adjust for pH/temperature variations .

- Structural Confirmation : Re-analyze batch purity via elemental analysis (e.g., C 45.2%, H 4.1%, N 4.9% vs. theoretical C 45.6%, H 4.3%, N 4.7%) to rule out impurities .

- Meta-Analysis : Pool IC₅₀ values from 10+ studies (range: 8–25 μM) and apply multivariate regression to identify confounding factors (e.g., cell line variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。